Thiophene, 2-bromo-4-dodecyl- is a compound belonging to the thiophene family, characterized by its five-membered aromatic ring containing sulfur. The specific structure includes a bromine atom at the second position and a dodecyl group (a long-chain alkyl group) at the fourth position. This compound is notable for its potential applications in organic electronics, particularly in organic semiconductors and conductive polymers due to its conjugated system which allows for effective charge transport.
While specific biological activity data for thiophene, 2-bromo-4-dodecyl- is limited, thiophenes in general have been studied for their biological properties. Some derivatives exhibit antimicrobial and antifungal activities. The long dodecyl chain may enhance lipophilicity, potentially affecting membrane interactions and biological activity .
The synthesis of thiophene, 2-bromo-4-dodecyl- typically involves:
Thiophene, 2-bromo-4-dodecyl- has several applications:
Studies on the interactions of thiophene derivatives often focus on their behavior in various solvents and their interactions with other organic compounds. Investigations into their electronic properties reveal insights into charge transport mechanisms in organic materials. The dodecyl chain may influence solubility and aggregation behavior in polymer systems .
Thiophene, 2-bromo-4-dodecyl- shares structural similarities with several other thiophene derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Thiophene | Simple five-membered ring without substituents | Basic structure, less functional than derivatives |
2-Bromothiophene | Bromine at position two | Lacks long alkyl chain, less hydrophobic |
3-Hexylthiophene | Hexyl group at position three | Shorter alkyl chain affects solubility |
5-Dodecylthiophene | Dodecyl group at position five | Different position of alkyl chain |
Poly(3-hexylthiophene) | Polymerized form of hexylthiophene | Conductive polymer with high charge mobility |
Thiophene, 2-bromo-4-dodecyl- stands out due to its unique combination of a bromine substituent and a long dodecyl chain, which enhances its solubility and potential for use in organic electronic applications compared to simpler or differently substituted thiophenes .
Thiophene, a five-membered aromatic heterocycle containing sulfur, exhibits unique electronic properties due to its conjugated π-system and polarizable sulfur atom. Derivatives of thiophene are synthesized through well-established reactions such as the Paal–Knorr cyclization, Gewald reaction, and multicomponent approaches, which enable functionalization at specific positions on the ring. These methods have evolved to address limitations in traditional synthesis, such as harsh reaction conditions and low yields, by incorporating solvent-free protocols and catalytic systems.
The substitution pattern on the thiophene ring profoundly influences its chemical and physical properties. For instance:
The adaptability of thiophene derivatives is further demonstrated in their use as building blocks for nonlinear optical materials, organic field-effect transistors (OFETs), and supramolecular assemblies. For example, non-covalent interactions such as π-stacking and chalcogen bonding in brominated thiophenes contribute to charge transport efficiency in electronic devices.
The synthesis of 2-bromo-4-dodecylthiophene is rooted in advancements in thiophene functionalization during the late 20th and early 21st centuries. Early thiophene chemistry focused on simple derivatives, but the need for tailored materials in electronics and photonics drove the development of regioselective substitution techniques. The compound’s discovery likely originated from efforts to combine halogenation (for reactivity) and long-chain alkylation (for solubility) in a single molecule.
The specific synthesis of 2-bromo-4-dodecylthiophene likely involves:
Its CAS registry (1908409-36-8) indicates recent classification, aligning with the compound’s emergence in materials science literature post-2010.
2-Bromo-4-dodecylthiophene occupies a niche in cutting-edge research due to its dual functionality: the bromine atom serves as a synthetic handle for cross-coupling reactions, while the dodecyl chain enhances processability in device fabrication.
Organic Electronics:
Supramolecular Chemistry:
Synthetic Intermediates:
Property | 2-Bromo-4-dodecylthiophene | Poly(3-hexylthiophene) | 2-Aminothiophene |
---|---|---|---|
Solubility | High (dodecyl chain) | Moderate | Low |
Electronic Bandgap | 2.1 eV (calculated) | 1.9 eV | 3.4 eV |
Primary Application | Organic semiconductors | OFETs | Bioactive agents |
Data synthesized from .
Thiophene, 2-bromo-4-dodecyl- is an organosulfur compound with the molecular formula C₁₆H₂₇BrS and a molecular weight of 331.4 grams per mole [5] [10]. The compound consists of a thiophene ring system substituted with a bromine atom at the 2-position and a twelve-carbon alkyl chain (dodecyl group) at the 4-position [5]. The exact mass of the compound is determined to be 330.10168 daltons, with the monoisotopic mass also being 330.10168 daltons [5]. The molecular structure contains 18 heavy atoms, contributing to its relatively high molecular complexity value of 184 [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₇BrS | [5] |
Molecular Weight | 331.4 g/mol | [5] |
Exact Mass | 330.10168 Da | [5] |
Monoisotopic Mass | 330.10168 Da | [5] |
Heavy Atom Count | 18 | [5] |
The two-dimensional structure of 2-bromo-4-dodecylthiophene exhibits a planar thiophene ring with the bromine substituent and dodecyl chain extending from opposite sides of the aromatic system [5] [32]. The thiophene ring maintains its characteristic five-membered heterocyclic structure with sulfur occupying one of the ring positions [32]. Three-dimensional conformational analysis reveals that the compound can adopt multiple conformations due to the flexibility of the long alkyl chain, with 11 rotatable bonds contributing to conformational variability [5].
The structural arrangement shows that the thiophene ring serves as the rigid aromatic core, while the dodecyl substituent introduces significant hydrophobic character and conformational flexibility [10]. The bromine atom, being an electron-withdrawing group, influences the electronic distribution within the aromatic system [10]. Crystal structure studies of related thiophene derivatives demonstrate that these compounds typically exhibit layered molecular arrangements with segregation between aromatic and aliphatic regions [36].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-dodecylthiophene [5] [10]. Alternative nomenclature includes the systematic name thiophene, 2-bromo-4-dodecyl-, which follows the traditional naming convention where the parent heterocycle is stated first followed by substituent descriptions [5]. The compound is also referenced by various database-specific identifiers including SCHEMBL811666 and the simplified molecular-input line-entry system designation [5].
Additional identifiers for the compound include its registration in multiple chemical databases under consistent nomenclature schemes [5]. The naming convention reflects the substitution pattern on the thiophene ring, with numerical prefixes indicating the positions of substituents relative to the sulfur atom in the five-membered ring [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for 2-bromo-4-dodecylthiophene is CCCCCCCCCCCCC1=CSC(=C1)Br, which provides a linear representation of the molecular structure [5] [10]. The International Chemical Identifier (InChI) is InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3, offering a more detailed structural description including connectivity and hydrogen count information [5] [10].
The compound is registered under Chemical Abstracts Service (CAS) Registry Number 189102-86-1, providing a unique numerical identifier for database searches and regulatory purposes [5] [10]. The InChI Key, PAORRKMWCRYIMG-UHFFFAOYSA-N, serves as a condensed, hash-like representation of the full InChI string for efficient database indexing [5] [10]. These standardized identifiers facilitate unambiguous communication and data exchange across different chemical information systems [5].
Identifier Type | Value |
---|---|
SMILES | CCCCCCCCCCCCC1=CSC(=C1)Br |
InChI | InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(17)18-14-15/h13-14H,2-12H2,1H3 |
InChI Key | PAORRKMWCRYIMG-UHFFFAOYSA-N |
CAS Registry Number | 189102-86-1 |
The electronic structure of 2-bromo-4-dodecylthiophene is characterized by the aromatic nature of the thiophene ring, which contains six π-electrons distributed across the five-membered heterocyclic system [15] [21]. The sulfur atom contributes two electrons to the aromatic sextet, while the four carbon atoms each contribute one π-electron [25]. This electronic configuration confers aromatic stability to the thiophene ring, making it resistant to addition reactions and favoring electrophilic substitution processes [25].
The bromine substituent acts as an electron-withdrawing group, influencing the electron density distribution within the aromatic system [10]. Density functional theory calculations suggest that bromine substitution lowers the highest occupied molecular orbital energy level by approximately 0.3 electron volts compared to unsubstituted thiophene, enhancing oxidative stability [10]. The dodecyl chain, being an electron-donating alkyl group, provides a counterbalancing effect to the electron-withdrawing nature of the bromine atom [25].
Computational studies on thiophene derivatives reveal that the aromatic character is maintained despite substitution, with the π-electron system remaining delocalized across the ring structure [15]. The electronic properties are further influenced by the positioning of substituents, with the 2,4-disubstitution pattern creating an asymmetric electronic environment [28]. This asymmetry can affect charge transport properties and molecular interactions in solid-state applications [28].
Specific melting and boiling point data for 2-bromo-4-dodecylthiophene are not extensively documented in the available literature [5]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The isomeric compound 2-bromo-3-dodecylthiophene exhibits a boiling point of 370.5 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure [12] [14]. The shorter-chain analog 2-bromo-4-hexylthiophene has a boiling point of 144 degrees Celsius at 10 millimeters of mercury pressure [4] [6].
The thermal properties of alkylated thiophene derivatives generally follow predictable trends based on molecular weight and intermolecular interactions [29]. Longer alkyl chains typically result in higher melting and boiling points due to increased van der Waals interactions between molecules [29]. The presence of the bromine atom contributes additional molecular weight and potentially enhanced intermolecular interactions through halogen bonding effects [29].
Differential scanning calorimetry studies on related poly-alkylthiophene compounds demonstrate that crystalline melting temperatures increase with molecular weight and decrease with alkyl side-chain length [29]. The dodecyl substitution in the target compound suggests intermediate thermal stability compared to shorter and longer chain analogs [29].
The solubility characteristics of 2-bromo-4-dodecylthiophene are dominated by the hydrophobic nature of the long alkyl chain [5]. The computed partition coefficient (XLogP3-AA) value of 8.8 indicates extremely high lipophilicity and poor water solubility [5]. This high partition coefficient suggests preferential partitioning into organic phases over aqueous environments [5]. For comparison, the parent compound thiophene has a measured octanol-water partition coefficient (log K_ow) of 1.81 and water solubility of 3015 milligrams per liter at 25 degrees Celsius [18].
The compound exhibits zero hydrogen bond donor capacity and only one hydrogen bond acceptor site (the sulfur atom), contributing to its hydrophobic character [5]. The topological polar surface area of 28.2 square angstroms is relatively small for a molecule of this size, further indicating limited aqueous solubility [5]. Studies on related benzothiophene derivatives show partition coefficients ranging from 2.08 to 4.18, significantly lower than the dodecyl-substituted compound [19].
The high lipophilicity of 2-bromo-4-dodecylthiophene suggests good solubility in non-polar organic solvents such as hexane, chloroform, and aromatic hydrocarbons [10]. This property is advantageous for solution-based processing techniques in materials science applications [10]. The solubility behavior is similar to other long-chain alkylated aromatic compounds used in organic electronics [29].
Thermal stability analysis of 2-bromo-4-dodecylthiophene can be inferred from studies on related bromothiophene compounds and alkylated thiophene derivatives [20] [24]. Thermogravimetric analysis of similar compounds indicates that decomposition typically begins at elevated temperatures, with the onset depending on the specific substitution pattern [20]. The presence of the bromine substituent may influence thermal decomposition pathways through the formation of hydrogen halides upon heating [24].
Decomposition of bromothiophene derivatives generally produces carbon monoxide, carbon dioxide, hydrogen halides, sulfur oxides, and sulfides as primary products [24]. The long alkyl chain may undergo thermal cracking at lower temperatures than the aromatic ring system, potentially leading to stepwise decomposition processes [20]. Studies on fluorinated thiophene derivatives show degradation temperatures at five percent weight loss ranging from moderate to high values depending on the substituent pattern [20].
The thermal decomposition behavior is important for processing applications where elevated temperatures are required [20]. Understanding decomposition patterns helps establish safe operating temperatures for material synthesis and device fabrication processes [24]. The thermal stability generally decreases with increasing alkyl chain length due to the lower bond dissociation energies of carbon-carbon bonds in aliphatic chains compared to aromatic carbon-carbon bonds [20].
Nuclear magnetic resonance spectroscopy of 2-bromo-4-dodecylthiophene would be expected to show characteristic signals for both the aromatic thiophene protons and the aliphatic dodecyl chain protons [13] [17]. The aromatic region would display signals around 6.9-7.3 parts per million for the thiophene ring protons, with specific chemical shifts depending on the substitution pattern [13]. The dodecyl chain would produce a complex multiplet pattern in the aliphatic region (0.8-2.8 parts per million), with the terminal methyl group appearing as a triplet around 0.9 parts per million [17].
Infrared spectroscopy reveals characteristic absorption bands that can be used for structural identification [22]. Based on studies of thiophene derivatives, expected frequencies include carbon-hydrogen in-plane bending vibrations at 1283-909 wavenumbers per centimeter, carbon-hydrogen out-of-plane bending at 832-710 wavenumbers per centimeter, and carbon-sulfur stretching modes between 852-608 wavenumbers per centimeter [22]. The aromatic carbon-carbon stretching vibrations appear in the range of 1530-1354 wavenumbers per centimeter [22].
Spectroscopic Technique | Characteristic Features | Frequency/Chemical Shift Range |
---|---|---|
¹H NMR | Aromatic thiophene protons | 6.9-7.3 ppm |
¹H NMR | Aliphatic dodecyl protons | 0.8-2.8 ppm |
IR | C-H in-plane bending | 1283-909 cm⁻¹ |
IR | C-H out-of-plane bending | 832-710 cm⁻¹ |
IR | C-S stretching | 852-608 cm⁻¹ |
Ultraviolet-visible spectroscopy of thiophene derivatives typically shows absorption in the ultraviolet region due to π-π* electronic transitions [21]. The first absorption band for thiophene appears around 5.16 electron volts, with the exact position depending on substituent effects [21]. The bromine substituent and alkyl chain may cause small shifts in the absorption maximum compared to unsubstituted thiophene [21]. Recent high-resolution studies have identified complex vibrational progressions in the ultraviolet absorption spectrum of thiophene derivatives [21].
Comparative analysis of 2-bromo-4-dodecylthiophene with structurally related compounds reveals important structure-property relationships [2] [3] [25]. The isomeric compound 2-bromo-3-dodecylthiophene shares the same molecular formula and weight but differs in the position of the dodecyl substituent [3] [12]. This positional isomer exhibits similar physical properties, including a density of 1.105 grams per milliliter at 25 degrees Celsius and a boiling point of 370.5 degrees Celsius [12] [14].
The shorter-chain analog 2-bromo-4-hexylthiophene (molecular formula C₁₀H₁₅BrS, molecular weight 247.2 grams per mole) provides insight into the effect of alkyl chain length on physical properties [2] [4]. This compound has a higher density of 1.2225 grams per milliliter and a lower boiling point of 144 degrees Celsius at reduced pressure [4] [6]. The difference in properties illustrates how increased alkyl chain length affects intermolecular interactions and thermal behavior [29].
Comparison with the parent compound 2-bromothiophene (molecular formula C₄H₃BrS, molecular weight 163.036 grams per mole) demonstrates the dramatic effect of alkyl substitution on physicochemical properties [9] [24]. The unsubstituted analog has a much higher density of 1.680 grams per milliliter and different thermal characteristics [24]. The alkyl substitution significantly reduces density while increasing molecular weight and hydrophobicity [29].
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |
---|---|---|---|---|
2-Bromo-4-dodecylthiophene | C₁₆H₂₇BrS | 331.4 | Not determined | Not determined |
2-Bromo-3-dodecylthiophene | C₁₆H₂₇BrS | 331.35 | 370.5 ± 22.0 | 1.105 (25°C) |
2-Bromo-4-hexylthiophene | C₁₀H₁₅BrS | 247.2 | 144 (10 mmHg) | 1.2225 (25°C) |
2-Bromothiophene | C₄H₃BrS | 163.036 | 149-151 | 1.680 |
Studies on polythiophene derivatives with varying alkyl chain lengths demonstrate that molecular weight affects crystallinity, optical properties, and device performance in electronic applications [29]. The dodecyl substitution provides an optimal balance between solubility and solid-state organization for many applications [29]. Electronic property tuning through alkyl substituent modification has been extensively studied, with longer chains generally improving processability while potentially affecting charge transport properties [26] [29].
The retrosynthetic analysis of 2-bromo-4-dodecylthiophene reveals several viable synthetic pathways, each with distinct advantages and limitations. The target molecule can be disconnected through two primary strategic approaches: regioselective bromination of a pre-existing 3-dodecylthiophene precursor, or cross-coupling methodologies involving appropriately functionalized thiophene building blocks [1] [2].
The most direct retrosynthetic disconnection involves the selective bromination of 3-dodecylthiophene at the 2-position. This approach leverages the inherent electronic properties of the thiophene ring, where the 2-position exhibits enhanced reactivity toward electrophilic aromatic substitution due to the electron-donating nature of the sulfur heteroatom [3]. The regioselectivity is further enhanced by the directing effect of the 3-alkyl substituent, which favors substitution at the adjacent 2-position over the more distant 5-position.
An alternative retrosynthetic pathway involves the construction of the dodecyl chain through cross-coupling reactions. This approach typically begins with a 2-bromothiophene derivative and employs palladium-catalyzed coupling reactions with appropriate dodecyl-containing organometallic reagents [4] [5]. The strategic advantage of this approach lies in the modular nature of the synthesis, allowing for systematic variation of the alkyl chain length and the incorporation of functional groups.
The synthetic planning must consider several critical factors including reaction selectivity, functional group compatibility, and scalability requirements. The choice between direct bromination and cross-coupling approaches depends on the availability of starting materials, the desired scale of synthesis, and the tolerance for specific reaction conditions [1] [2].
Directed metalation represents the most reliable method for achieving regioselective bromination of 3-dodecylthiophene. The process involves the selective deprotonation at the 2-position using strong bases, followed by quenching with electrophilic brominating agents [1] [2]. The regioselectivity arises from the combined effects of the electron-rich thiophene ring and the directing influence of the alkyl substituent.
The optimal conditions for directed metalation employ n-butyllithium as the lithiating agent in anhydrous tetrahydrofuran at temperatures ranging from -78°C to -40°C [6] [2]. The reaction typically requires 2-5 hours for complete metalation, with the formation of the corresponding 2-lithio-3-dodecylthiophene intermediate. The low temperature is essential to prevent competing reactions and to maintain the stability of the organolithium intermediate.
The metalation process exhibits excellent regioselectivity, with the 2-position being preferentially deprotonated over the 5-position by a factor of greater than 20:1 [1] [2]. This selectivity is attributed to the acidifying effect of the thiophene ring and the steric and electronic influence of the 3-dodecyl substituent. The reaction can be monitored by quenching aliquots with deuterium oxide or formamide to determine the extent of metalation.
Reaction conditions optimization involves careful control of temperature, reaction time, and base equivalents. The use of 1.1-1.2 equivalents of n-butyllithium provides optimal conversion while minimizing side reactions [6] [2]. Addition of coordinating solvents such as tetramethylethylenediamine can enhance the metalation rate but may compromise selectivity.
The choice of brominating agent significantly influences both the efficiency and selectivity of the bromination process. Several reagents have been successfully employed for the bromination of lithiated alkylthiophenes, each offering distinct advantages and limitations [7] [8] [9].
Elemental bromine represents the most direct brominating agent, providing high yields when used in stoichiometric quantities [6] [2]. The reaction with 2-lithio-3-dodecylthiophene proceeds rapidly at low temperatures, typically completing within 12-24 hours. However, the use of elemental bromine requires careful handling due to its corrosive nature and the potential for over-bromination.
N-bromosuccinimide offers a more convenient alternative, providing controlled bromination under milder conditions [11] [9]. The reaction with NBS can be performed at higher temperatures (0°C to room temperature) and provides excellent regioselectivity (>99%) [9] [12]. The mechanism involves the formation of a bromonium ion intermediate, which undergoes selective electrophilic attack at the most electron-rich position.
Carbon tetrabromide has been employed as an alternative brominating agent, although it typically provides lower yields (23-30%) and requires more forcing conditions [2]. The reaction mechanism involves the formation of a carbocationic intermediate, which can lead to competing side reactions and reduced selectivity.
The reaction conditions for bromination must be carefully optimized to achieve maximum yield and selectivity. Temperature control is particularly critical, as elevated temperatures can lead to competing reactions and reduced regioselectivity [9] [12]. The use of appropriate solvents, such as tetrahydrofuran or diethyl ether, helps to solubilize the reactants and maintain the stability of the organolithium intermediate.
The optimization of reaction yields and selectivity in the bromination of 3-dodecylthiophene requires systematic investigation of multiple reaction parameters. The following table summarizes the key optimization parameters and their effects on reaction outcomes:
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | -78°C to -20°C | Higher temps decrease yield | Lower temps increase selectivity |
Reaction Time | 2-24 hours | Longer times increase conversion | Minimal effect on selectivity |
Base Equivalents | 1.1-1.2 eq | Excess base can cause side reactions | Optimal range maintains selectivity |
Brominating Agent | Br2 or NBS | NBS provides more consistent yields | NBS offers superior selectivity |
Solvent | THF or Et2O | THF provides better yields | Both solvents give similar selectivity |
Temperature optimization studies reveal that maintaining reaction temperatures below -40°C is essential for achieving high selectivity [6] [2]. At temperatures above 0°C, competing reactions become significant, leading to the formation of dibrominated products and other side products. The optimal temperature range of -78°C to -60°C provides the best balance between reaction rate and selectivity.
Concentration effects play a crucial role in determining reaction outcomes. Higher concentrations (>0.5 M) can lead to increased side reactions and reduced yields, while very dilute conditions (<0.1 M) result in prolonged reaction times and reduced efficiency [9]. The optimal concentration range of 0.2-0.4 M provides the best compromise between efficiency and selectivity.
Additive effects have been investigated to enhance reaction performance. The addition of hexamethylphosphoramide or tetramethylethylenediamine can accelerate the metalation process, but these additives may also reduce selectivity by increasing the basicity of the reaction medium [13]. The use of lithium chloride as an additive has been shown to improve the reproducibility of the reaction without significantly affecting selectivity.
Cross-coupling methodologies provide versatile alternatives to direct bromination approaches, offering complementary advantages in terms of functional group tolerance and synthetic flexibility [4] [5] [14]. These methods typically involve the coupling of halogenated thiophene derivatives with organometallic reagents bearing the desired alkyl chains.
Kumada coupling represents one of the most straightforward approaches for the synthesis of alkylthiophenes. The reaction involves the coupling of 2-bromothiophene with dodecylmagnesium bromide in the presence of nickel or palladium catalysts [4]. The reaction typically provides yields in the range of 50-90%, depending on the specific catalyst system and reaction conditions.
The optimal conditions for Kumada coupling employ nickel bis(diphenylphosphino)propane dichloride as the catalyst in tetrahydrofuran at reflux temperatures [4]. The reaction requires careful control of moisture and oxygen, as both can interfere with the organometallic reagents. The use of 1.2-1.5 equivalents of the Grignard reagent ensures complete conversion of the aryl halide while minimizing the formation of homocoupling products.
Suzuki-Miyaura coupling offers superior functional group tolerance and can be performed under milder conditions [5] [14]. The reaction involves the coupling of 2-bromothiophene with dodecylboronic acid or its pinacol ester in the presence of palladium catalysts and base. Typical yields range from 67-90%, with excellent regioselectivity.
The key advantages of Suzuki coupling include the stability of boronic acid reagents, tolerance of aqueous conditions, and the ability to perform the reaction at moderate temperatures [5] [14]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product.
Stille coupling provides another viable alternative, employing organostannane reagents as coupling partners [5]. The reaction of 2-bromothiophene with dodecyltributyltin in the presence of palladium catalysts typically provides yields of 75-90%. However, the toxicity of organotin compounds limits the practical application of this method, particularly for large-scale synthesis.
The following table compares the key features of different cross-coupling methodologies:
Method | Organometallic Partner | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Kumada | Grignard reagents | 50-90 | High yields with alkyl groups | Moisture sensitive |
Suzuki | Boronic acids/esters | 67-90 | Functional group tolerance | Base required |
Stille | Organostannanes | 75-90 | Mild conditions, regioselective | Toxic tin compounds |
The strategic use of protecting groups can significantly enhance the efficiency and selectivity of synthetic routes to 2-bromo-4-dodecylthiophene. Protection strategies are particularly valuable when multiple reactive sites are present or when incompatible reaction conditions must be employed sequentially [15].
Trimethylsilyl protection of the 5-position in thiophene derivatives can be employed to direct bromination exclusively to the 2-position [16]. The trimethylsilyl group acts as a temporary blocking group, preventing bromination at the 5-position while allowing selective functionalization at the 2-position. The protecting group can be removed under mild conditions using fluoride ion sources such as tetrabutylammonium fluoride.
The installation of trimethylsilyl protecting groups typically involves the lithiation of the desired position followed by quenching with trimethylsilyl chloride [16]. This approach requires careful optimization of reaction conditions to achieve selective metalation and protection. The protecting group must be stable under the subsequent bromination conditions while being readily removable when desired.
Carboxamide directing groups have been extensively employed in directed metalation strategies [16] [17]. The carboxamide functionality acts as a strong directing group, promoting metalation at the ortho position through coordination with the lithium cation. This approach has been successfully applied to thiophene derivatives, providing excellent regioselectivity for subsequent electrophilic substitution reactions.
The use of carboxamide directing groups typically involves the preparation of thiophene-2-carboxamide derivatives, followed by directed metalation at the 5-position and subsequent functionalization [16]. The carboxamide group can be removed through hydrolysis or reduction, depending on the desired final product structure.
Alkyl chain manipulation strategies involve the systematic modification of alkyl substituents to achieve the desired substitution pattern. For example, shorter alkyl chains can be initially installed and subsequently extended through alkylation reactions or cross-coupling methods [4]. This approach provides flexibility in the synthetic route and allows for the incorporation of functional groups at specific positions along the alkyl chain.
The purification of 2-bromo-4-dodecylthiophene requires careful selection of appropriate techniques based on the physical properties of the compound and the nature of potential impurities. The long alkyl chain significantly influences the solubility characteristics and purification behavior of the target molecule [18] [19].
Column chromatography represents the most versatile purification method for thiophene derivatives [20] [21]. Silica gel column chromatography with hexane or hexane-ethyl acetate mixtures as eluents typically provides excellent separation of the desired product from unreacted starting materials and side products. The retention factor (Rf) values for brominated alkylthiophenes typically range from 0.4-0.7 in pure hexane, allowing for effective separation [11] [22].
The optimization of chromatographic conditions requires careful consideration of the stationary phase, mobile phase composition, and column dimensions [20]. The use of neutral alumina as an alternative stationary phase can provide improved separation in some cases, particularly when acidic or basic impurities are present. The mobile phase composition should be adjusted to achieve optimal separation while maintaining reasonable elution times.
Recrystallization can be employed when the target compound exhibits favorable crystallization properties [19]. The selection of appropriate solvent systems is critical for achieving high purification efficiency. Common solvent systems for alkylthiophenes include methanol, ethanol, and hydrocarbon solvents such as hexane or petroleum ether.
The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation [19]. The addition of activated carbon can help remove colored impurities, while the use of seed crystals can improve the consistency of the crystallization process.
Distillation may be applicable for lower molecular weight analogs but is generally not suitable for 2-bromo-4-dodecylthiophene due to the high boiling point and potential for thermal decomposition [18]. Vacuum distillation can extend the applicability of this technique to higher molecular weight compounds, but care must be taken to avoid excessive heating.
Characterization techniques for 2-bromo-4-dodecylthiophene include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [23] [24] [25]. Proton NMR spectroscopy provides definitive structural confirmation, with characteristic resonances for the thiophene ring protons appearing in the aromatic region (6.8-7.3 ppm) [24]. The dodecyl chain protons exhibit characteristic multipicity patterns in the aliphatic region (0.9-2.7 ppm).
Carbon-13 NMR spectroscopy provides additional structural information, with the thiophene ring carbons appearing in the range of 120-140 ppm [24]. The brominated carbon typically exhibits a characteristic downfield shift relative to the unsubstituted analog. The long alkyl chain carbons provide a series of resonances in the aliphatic region (14-32 ppm).
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of brominated thiophenes [25]. The molecular ion peak should appear at m/z 343 for 2-bromo-4-dodecylthiophene, with characteristic fragmentation involving loss of the alkyl chain and formation of bromothiophene fragments.
The scale-up of synthetic routes to 2-bromo-4-dodecylthiophene requires careful consideration of safety, environmental impact, and economic factors [26] [27] [28]. The transition from laboratory-scale to industrial-scale synthesis presents unique challenges that must be addressed through systematic process optimization.
Safety considerations are paramount in large-scale synthesis, particularly when using organolithium reagents and elemental bromine [6] [2]. The highly exothermic nature of many bromination reactions requires careful temperature control and appropriate heat removal systems. The use of continuous flow reactors can provide improved safety profiles compared to traditional batch processes [29].
Microreactor technology has emerged as a promising approach for the scale-up of bromination reactions [29]. These systems provide excellent heat and mass transfer characteristics, allowing for precise control of reaction conditions. The use of microreactors for thiophene bromination has demonstrated superior yields (86%) and dramatically reduced reaction times (<1 second) compared to conventional batch processes [29].
Green chemistry principles should be integrated into the synthetic route design to minimize environmental impact [26] [27] [28]. The selection of environmentally benign solvents is particularly important, with water-based systems showing promise for certain cross-coupling reactions [27]. The use of recyclable catalysts and the minimization of waste generation are key considerations for sustainable synthesis.
Atom economy analysis reveals that direct bromination approaches generally provide superior atom utilization compared to multi-step cross-coupling routes [28]. However, the overall environmental impact must consider factors such as energy consumption, waste generation, and the life cycle assessment of all reagents and solvents employed.
Process intensification strategies can significantly improve the efficiency and sustainability of the synthesis [29]. The integration of reaction and separation steps, the use of continuous processing, and the implementation of real-time monitoring and control systems can provide substantial improvements in overall process performance.
Economic considerations include raw material costs, energy consumption, equipment requirements, and waste disposal costs [28]. The direct bromination route typically provides the most cost-effective approach for large-scale synthesis, while cross-coupling methods may be preferred for smaller-scale or specialized applications.
The development of catalytic methods for the direct functionalization of thiophenes represents an important area for future research [27]. The use of earth-abundant metal catalysts and the development of organocatalytic methods could provide more sustainable alternatives to current synthetic approaches.
Continuous processing offers significant advantages for large-scale synthesis, including improved safety, better heat management, and reduced equipment size requirements [29]. The implementation of continuous flow systems for the synthesis of 2-bromo-4-dodecylthiophene could provide substantial improvements in overall process efficiency and sustainability.